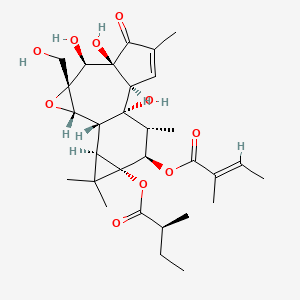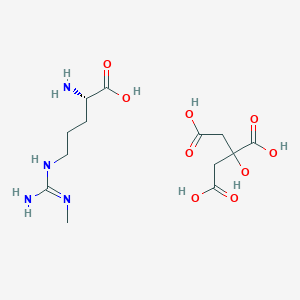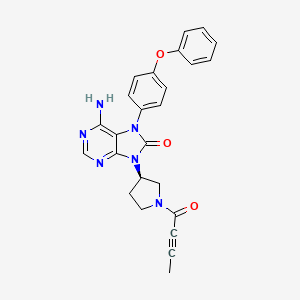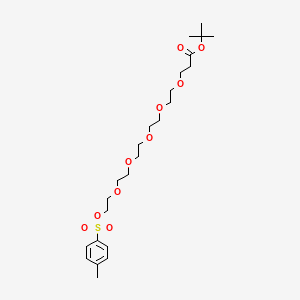
Tos-PEG6-t-Butyl ester
Overview
Description
Tos-PEG6-t-Butyl ester is a polyethylene glycol derivative containing a t-butyl ester and a tosyl group. The hydrophilic polyethylene glycol spacer increases solubility in aqueous media. The t-butyl protected carboxyl group can be deprotected under acidic conditions, while the tosyl group serves as an excellent leaving group for nucleophilic substitution reactions .
Mechanism of Action
Target of Action
Tos-PEG6-t-Butyl ester is a PEG linker containing a t-butyl ester and a tosyl group . The primary targets of this compound are biomolecules with terminal amino groups . The t-butyl protected carboxyl group can be deprotected under acidic conditions to form free acid, which can undergo conjugation with these amino groups through amide coupling reactions .
Mode of Action
The mode of action of this compound involves two key functional groups: the t-butyl protected carboxyl group and the tosyl group . The t-butyl protected carboxyl group can be deprotected under acidic conditions to form free acid . This free acid can then undergo conjugation with terminal amino groups of biomolecules through amide coupling reactions . The tosyl group is a very good leaving group for nucleophilic substitution reactions .
Pharmacokinetics
The pharmacokinetics of this compound are influenced by its PEG spacer . The hydrophilic PEG spacer increases the compound’s solubility in aqueous media , which can enhance its bioavailability.
Result of Action
The result of this compound’s action is the successful delivery of the conjugated biomolecules into cells or tissues . By increasing the solubility of these biomolecules in aqueous media, this compound can enhance their cellular uptake and efficacy .
Action Environment
The action of this compound is influenced by environmental factors such as pH . The t-butyl protected carboxyl group can be deprotected under acidic conditions to form free acid . Therefore, the efficacy and stability of this compound may vary depending on the pH of the environment.
Biochemical Analysis
Biochemical Properties
The biochemical properties of Tos-PEG6-t-Butyl ester are largely defined by its structure. The t-butyl protected carboxyl group can be deprotected under acidic conditions, which allows it to undergo conjugation with terminal amino groups of biomolecules through amide coupling reactions . The tosyl group is a very good leaving group for nucleophilic substitution reactions .
Molecular Mechanism
Its t-butyl protected carboxyl group can undergo conjugation with terminal amino groups of biomolecules through amide coupling reactions . The tosyl group is a very good leaving group for nucleophilic substitution reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Tos-PEG6-t-Butyl ester typically involves the reaction of polyethylene glycol with tosyl chloride and t-butyl ester. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and consistency. The product is often purified using techniques such as column chromatography and recrystallization .
Types of Reactions:
Nucleophilic Substitution: The tosyl group in this compound is a very good leaving group, making it suitable for nucleophilic substitution reactions. .
Deprotection: The t-butyl ester group can be deprotected under acidic conditions to yield the free carboxylic acid
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines or thiols in the presence of a base like triethylamine.
Deprotection: Acidic conditions using reagents like trifluoroacetic acid or hydrochloric acid
Major Products:
Nucleophilic Substitution: Products include polyethylene glycol derivatives with various functional groups depending on the nucleophile used.
Deprotection: The major product is the free carboxylic acid form of the polyethylene glycol derivative
Scientific Research Applications
Tos-PEG6-t-Butyl ester has a wide range of applications in scientific research:
Chemistry: Used as a linker in the synthesis of complex molecules and polymers
Biology: Facilitates the conjugation of biomolecules, enhancing their solubility and stability
Medicine: Employed in drug delivery systems to improve the pharmacokinetics and bioavailability of therapeutic agents
Industry: Utilized in the production of advanced materials and coatings
Comparison with Similar Compounds
- Tos-PEG4-t-Butyl ester
- Tos-PEG8-t-Butyl ester
- Tos-PEG12-t-Butyl ester
Comparison: Tos-PEG6-t-Butyl ester is unique due to its specific polyethylene glycol chain length, which provides an optimal balance between solubility and reactivity. Compared to shorter chain derivatives like Tos-PEG4-t-Butyl ester, it offers better solubility in aqueous media. On the other hand, longer chain derivatives like Tos-PEG12-t-Butyl ester may provide higher solubility but could be less reactive due to steric hindrance .
Properties
IUPAC Name |
tert-butyl 3-[2-[2-[2-[2-[2-(4-methylphenyl)sulfonyloxyethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H40O10S/c1-21-5-7-22(8-6-21)35(26,27)33-20-19-32-18-17-31-16-15-30-14-13-29-12-11-28-10-9-23(25)34-24(2,3)4/h5-8H,9-20H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWGDQEZCDGHEJR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCCOCCOCCOCCC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H40O10S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
520.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



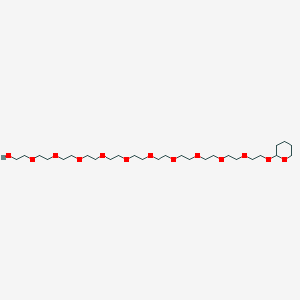
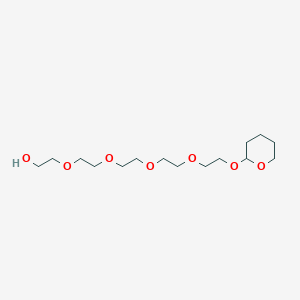
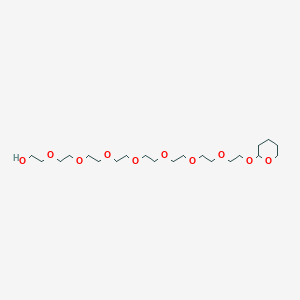
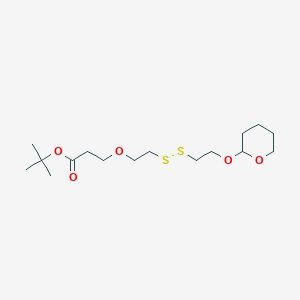
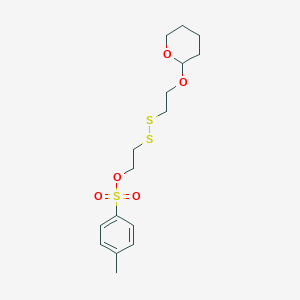
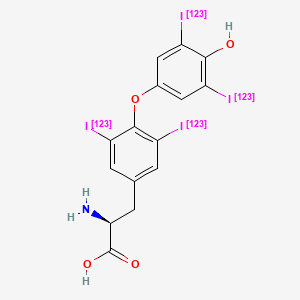
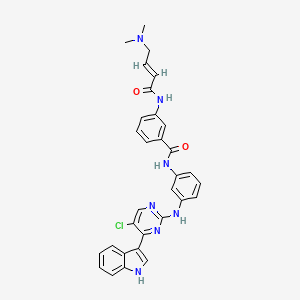
![(1S,2S,3R,5S)-3-(7-amino-5-propylsulfanyltriazolo[4,5-d]pyrimidin-3-yl)-5-(2-hydroxyethoxy)cyclopentane-1,2-diol](/img/structure/B611372.png)
